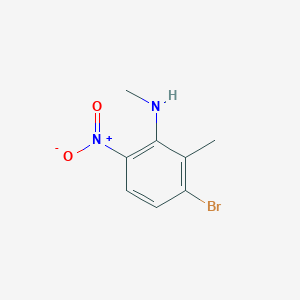

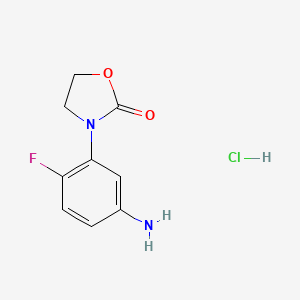

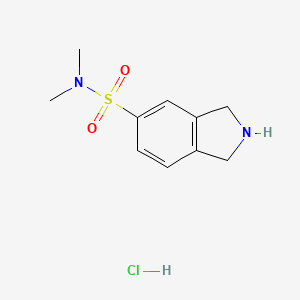

(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride

Overview

Description

4-Bromo-1-methyl-1H-pyrazole is a halogenated heterocycle . It’s a liquid with a refractive index of 1.531 and a density of 1.558 g/mL at 25 °C . Its molecular weight is 161.00 .

Synthesis Analysis

While specific synthesis information for “(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride” is not available, related compounds such as 4-Bromo-1-methyl-1H-pyrazole have been synthesized using stoichiometric amounts of reactants, eco-friendly solvents, and cost-effective, non-toxic, and biodegradable organocatalysts .Molecular Structure Analysis

The molecular structure of related compounds has been studied through spectroscopic, thermal, and X-ray crystallographic analyses .Physical And Chemical Properties Analysis

4-Bromo-1-methyl-1H-pyrazole is a liquid with a refractive index of 1.531 and a density of 1.558 g/mL at 25 °C . It has a boiling point of 185-188 °C/760 mmHg .Scientific Research Applications

Synthesis of New Heterocycles : Ledenyova et al. (2016) discussed the synthesis of new pyrazolo[5,1-c][1,2,4]triazine derivatives, utilizing a process that involved the reaction of 3-alkyl-4-aryl-1H-pyrazole-5-diazonium chlorides with methylene-active methyl phenacyl sulfones. This process highlights the compound's role in creating new heterocyclic compounds (Ledenyova et al., 2016).

Application in One-Pot Acid-Promoted Synthesis : Tseng et al. (2019) demonstrated the use of this compound in the one-pot acid-promoted synthesis of 6-aminopyrazolo[3,4-d]pyrimidine. This study indicates its utility in facilitating efficient synthetic pathways for complex molecules (Tseng et al., 2019).

Formation of Pyrazolo[3,4‐c][1,2]thiazin‐4(3H)‐one 2,2‐Dioxides : Coppo and Fawzi (1997) researched the formation of substituted ethyl 5-[bis(methylsufonyl)amino]-1H.-pyrazole-4-carboxylates, which further led to the creation of 7-substituted 1,7-dihydro-1-methylpyrazolo[3,4-c][1,2]thiazin-4(3H)-one 2,2-dioxides. This underscores its role in producing novel thiazine dioxides (Coppo & Fawzi, 1997).

Catalysis in Tandem Knoevenagel–Michael Reaction : Moosavi-Zare et al. (2013) utilized a novel ionic liquid involving 1-sulfopyridinium chloride for catalyzing tandem Knoevenagel–Michael reactions. This research provides insight into the compound's potential as a catalyst in organic synthesis (Moosavi-Zare et al., 2013).

Synthesis of Nitric Oxide Donor Anti-inflammatory Agents : Abdellatif et al. (2014) synthesized a series of 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles, highlighting its application in the creation of potential anti-inflammatory agents (Abdellatif et al., 2014).

Development of Organometallic Complexes : Tang et al. (2002) studied the preparation of bis(pyrazol-1-yl)methane ligands with organogermyl and organosilyl groups. This research shows its utility in the development of organometallic chemistry (Tang et al., 2002).

Safety and Hazards

properties

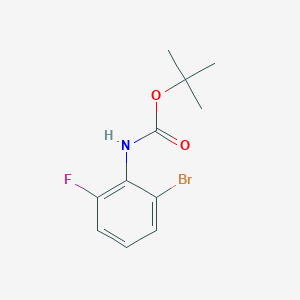

IUPAC Name |

(4-bromo-2-methylpyrazol-3-yl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrClN2O2S/c1-9-5(3-12(7,10)11)4(6)2-8-9/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOSLRQHXUGCOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methyloxolan-3-yl)amino]ethan-1-ol](/img/structure/B1382172.png)

![1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid](/img/structure/B1382175.png)